N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[5-methyl-2-(propan-2-YL)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[5-methyl-2-(propan-2-YL)phenoxy]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a phenoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[5-methyl-2-(propan-2-YL)phenoxy]acetohydrazide typically involves a multi-step process:
Formation of 2-(4-chloro-3-methylphenoxy)acetohydrazide: This intermediate is synthesized by reacting p-chloro-m-cresol with ethylchloroacetate under anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[5-methyl-2-(propan-2-YL)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[5-methyl-2-(propan-2-YL)phenoxy]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anthelmintic agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The exact mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[5-methyl-2-(propan-2-YL)phenoxy]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the inhibition of microbial growth and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chloro-3-methylphenoxy)-N’-[(5’-substituted aryl)-furan-2’-yl]-methylidene]-acetohydrazides
Furan derivatives: Compounds containing furan rings with various substituents.
Uniqueness
N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[5-methyl-2-(propan-2-YL)phenoxy]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23ClN2O3 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H23ClN2O3/c1-15(2)20-10-4-16(3)12-22(20)28-14-23(27)26-25-13-19-9-11-21(29-19)17-5-7-18(24)8-6-17/h4-13,15H,14H2,1-3H3,(H,26,27)/b25-13+ |
InChI Key |
KKIMPMYJCVGGMD-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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